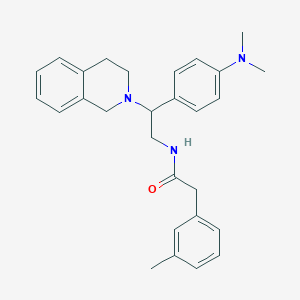
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide is a compound with a distinctive chemical structure Known for its multiple rings and functional groups, it features a combination of aromatic and aliphatic characteristics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions. One common route starts with the formation of the 3,4-dihydroisoquinoline ring system, followed by alkylation to attach the dimethylaminophenyl group. The final step generally includes the acetamide formation through a condensation reaction with m-tolylacetic acid.
Industrial Production Methods
Industrial production may utilize similar synthetic strategies but optimized for large-scale operations. This often involves the use of catalytic processes to improve yield and reduce by-products. Solvent systems and temperature controls are critical for maintaining efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation, particularly at the isoquinoline ring, which may lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the acetamide group, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution is possible due to the presence of the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Substitution: Lewis acids like aluminum chloride or iron chloride.
Major Products Formed from These Reactions
Oxidation leads to quinoline derivatives.
Reduction results in secondary or tertiary amines.
Substitution can introduce various functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide finds applications in:
Chemistry: Used as a building block in organic synthesis due to its multiple functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, particularly in nervous system disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The compound's mechanism of action is influenced by its ability to interact with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades that lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds such as N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide, the unique structural features of our compound of interest, particularly the dimethylaminophenyl group, confer distinct pharmacological and chemical properties.
List of Similar Compounds
N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphenyl)ethyl)-2-(m-tolyl)acetamide
Thus, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide represents an intriguing chemical entity with diverse applications in science and industry, underpinned by its unique structural attributes.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-21-7-6-8-22(17-21)18-28(32)29-19-27(24-11-13-26(14-12-24)30(2)3)31-16-15-23-9-4-5-10-25(23)20-31/h4-14,17,27H,15-16,18-20H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCOGRDQGBWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














